molecular formula C16H19NO6 B3170469 Tert-butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)benzoate CAS No. 943641-43-8

Tert-butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)benzoate

Cat. No.: B3170469
CAS No.: 943641-43-8
M. Wt: 321.32 g/mol
InChI Key: BEDQPUSLSIQSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)benzoate: is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a tert-butyl group, an amino group, and a methoxy-dioxobutanoyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)benzoate typically involves multi-step organic reactions One common method includes the esterification of 2-amino-3-hydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-dioxobutanoyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the methoxy-dioxobutanoyl moiety, converting them to alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In biological research, tert-butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)benzoate is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry: The compound finds applications in the production of specialty chemicals and as a building block in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy-dioxobutanoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Tert-butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)benzoate
  • Tert-butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)phenylacetate
  • Tert-butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)benzamide

Comparison: While these compounds share a similar core structure, the presence of different functional groups (benzoate, phenylacetate, benzamide) can significantly influence their chemical reactivity and biological activity

Properties

IUPAC Name

tert-butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO6/c1-16(2,3)23-14(20)10-7-5-6-9(13(10)17)11(18)8-12(19)15(21)22-4/h5-7H,8,17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDQPUSLSIQSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1N)C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90703093
Record name tert-Butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943641-43-8
Record name tert-Butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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